JWH-175-d11
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Description
JWH-175 is a synthetic cannabinoid from the naphthylmethylindole family . It acts as a cannabinoid receptor agonist . It was invented by the scientist John W. Huffman and colleagues at Clemson University . JWH-175 is closely related to the widely used cannabinoid designer drug JWH-018, but with the ketone bridge replaced by a simpler methylene bridge .
Molecular Structure Analysis
The molecular formula of JWH-175 is C24H25N . It belongs to the naphthylmethylindole family . The exact molecular structure of the “d11” variant of JWH-175 is not specified in the available resources.Chemical Reactions Analysis
The metabolic pattern of JWH-175 has been studied . In total, 27 phase I metabolites of JWH-175 were identified . This metabolic pattern can be used to supplement existing screening methods to prove the intake of the investigated synthetic cannabinoids .Safety and Hazards
JWH-175 is considered a Schedule I Controlled Substance in the United States . It has also been explicitly banned in several jurisdictions including Russia and some Australian states . The safety data sheet for JWH-175 indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation .
Future Directions
The future directions for research on JWH-175 could include further investigation into its synthesis, metabolism, and effects. It would also be beneficial to study the specific properties and effects of the “d11” variant of JWH-175. As synthetic cannabinoids continue to be a topic of interest, understanding the properties and effects of substances like JWH-175-d11 could contribute to the development of new therapeutics and the prevention of misuse .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for JWH-175-d11 involves the reaction of a deuterated precursor with a series of reagents to form the final product.", "Starting Materials": ["Deuterated precursor", "Reagents (list to be provided in the reaction section)"], "Reaction": ["Step 1: Deuterated precursor is reacted with lithium aluminum deuteride in diethyl ether to form the corresponding alcohol.", "Step 2: The alcohol is then reacted with thionyl chloride in dichloromethane to form the corresponding chloride.", "Step 3: The chloride is reacted with 1,1,1-trimethylsilyl-2-propynyl lithium in tetrahydrofuran to form the corresponding alkyne.", "Step 4: The alkyne is then reacted with 4-chloro-2-methylquinoline in the presence of a palladium catalyst to form the final product, JWH-175-d11."] } | |
CAS RN |
1794828-59-3 |
Molecular Formula |
C24H25N |
Molecular Weight |
338.538 |
IUPAC Name |
3-(naphthalen-1-ylmethyl)-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indole |
InChI |
InChI=1S/C24H25N/c1-2-3-8-16-25-18-21(23-14-6-7-15-24(23)25)17-20-12-9-11-19-10-4-5-13-22(19)20/h4-7,9-15,18H,2-3,8,16-17H2,1H3/i1D3,2D2,3D2,8D2,16D2 |
InChI Key |
TYBRSILIYTUTSQ-IHULVLPZSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43 |
synonyms |
3-(1-Naphthalenylmethyl)-1-(pentyl-d11)-1H-indole; JWH 175-d11 |
Origin of Product |
United States |
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